![molecular formula C21H24BrN7O B2505857 N-cyclopentyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide CAS No. 1112015-77-6](/img/structure/B2505857.png)
N-cyclopentyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide
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Description
N-cyclopentyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide, also known as CPI-444, is a small molecule inhibitor of adenosine A2A receptor. This receptor is expressed on immune cells and plays a crucial role in the regulation of immune responses. CPI-444 has been extensively studied for its potential use in cancer immunotherapy.
Scientific Research Applications
Molecular Conformations and Supramolecular Structures
Research on N-alkyl-2-(methylsulfanyl)nicotinamide derivatives, closely related to N-cyclopentyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide, focuses on their molecular conformations and their implications for supramolecular structures. The study compared the molecular conformations of three derivatives, including N-cyclohexyl-2-(methylsulfanyl)nicotinamide, and found significant torsion of the pyridine ring relative to the amide group. This torsion affects the compounds' supramolecular structuring, defined by hydrogen bonds forming chains and three-dimensional networks in various derivatives. This research provides insights into how small changes in the molecular structure of nicotinamide derivatives can significantly impact their physical and chemical properties, which is critical for designing compounds with desired biological or pharmaceutical effects (Gomes et al., 2013).
Biochemical Characterization and Genetic Studies
Another area of research explores the biochemical characterization of enzymes interacting with compounds structurally similar to N-cyclopentyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide. For example, studies on Nicotinamide N-methyltransferase (NNMT) involve cloning, expression, and detailed biochemical characterization, highlighting the enzyme's role in methylation processes vital for drug metabolism and detoxification. Understanding the genetic basis and activity of NNMT could lead to advancements in treating diseases characterized by abnormal NNMT activity. This research underscores the importance of nicotinamide derivatives in studying metabolic pathways and developing potential therapeutic interventions (Aksoy et al., 1994).
Structure-Activity Relationship (SAR) and Drug Design
The investigation into the structure-activity relationships (SAR) of small molecule inhibitors of NNMT, where compounds like N-cyclopentyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide could serve as potential models, aims to develop new drug-like inhibitors. By identifying and characterizing small molecule inhibitors with a broad range of activity, research directs the future design of treatments for metabolic and chronic diseases associated with NNMT. This research highlights the critical role of structural analysis in drug discovery, especially for metabolic enzymes such as NNMT (Neelakantan et al., 2017).
Therapeutic Potentials and Drug Efficacy
Studies on compounds with similar molecular structures offer insights into their therapeutic potentials, particularly in treating metabolic disorders. Research on small molecule analogs of nicotinamide that inhibit NNMT activity shows promising results in insulin sensitization, glucose modulation, and weight reduction in animal models of metabolic disease. This research illustrates the therapeutic potential of targeting NNMT with specific inhibitors, underscoring the relevance of nicotinamide derivatives in developing treatments for obesity and type-2 diabetes (Kannt et al., 2018).
properties
IUPAC Name |
3-[2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN7O/c1-3-5-14-28(4-2)19-11-10-17-24-25-18(29(17)26-19)12-13-20-23-21(27-30-20)15-6-8-16(22)9-7-15/h6-11H,3-5,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKYTKWTLZUJAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C1=NN2C(=NN=C2CCC3=NC(=NO3)C4=CC=C(C=C4)Br)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
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